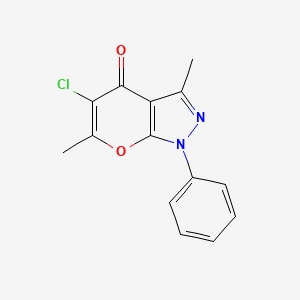
Trisodium 4-amino-5-hydroxy-3-((4-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)azo)naphthalene-2,7-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt (1:?) is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups, amino, hydroxy, and diazenyl functionalities, making it a versatile molecule in chemical synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, typically using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with a naphthalene derivative containing sulfonic acid groups under alkaline conditions.
Sulfonation: The resulting compound undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce additional sulfonic acid groups.
Hydroxylation and Amination: Hydroxylation and amination steps are carried out to introduce the hydroxy and amino groups at specific positions on the naphthalene ring.
Sulfooxyethylation: Finally, the compound is reacted with ethylene oxide and sulfonyl chloride to introduce the sulfooxyethyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing automated reactors to control temperature, pressure, and reaction times. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups, forming quinone derivatives.
Reduction: Reduction of the diazenyl group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy, aiding in the visualization of biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, including surfactants and catalysts.
作用机制
The compound exerts its effects through various molecular interactions:
Binding to Proteins: The sulfonic acid groups facilitate binding to proteins, altering their structure and function.
Electron Transfer: The diazenyl group can participate in electron transfer reactions, influencing redox processes.
Hydrogen Bonding: The hydroxy and amino groups form hydrogen bonds with biological molecules, affecting their activity.
相似化合物的比较
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[(4-[(2-(sulfooxy)ethyl)sulfonyl]phenyl)azo]-
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3,6-bis[(4-[(2-(sulfooxy)ethyl)sulfonyl]phenyl)diazenyl]
Uniqueness
The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-(2-(4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)diazenyl)-, sodium salt imparts distinct chemical and physical properties, making it particularly useful in applications requiring specific binding, electron transfer, and hydrogen bonding capabilities.
This detailed article provides a comprehensive overview of the compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
CAS 编号 |
364041-90-7 |
|---|---|
分子式 |
C18H14N3Na3O13S4 |
分子量 |
677.6 g/mol |
IUPAC 名称 |
trisodium;4-amino-5-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C18H17N3O13S4.3Na/c19-17-16-10(7-13(9-14(16)22)36(25,26)27)8-15(37(28,29)30)18(17)21-20-11-1-3-12(4-2-11)35(23,24)6-5-34-38(31,32)33;;;/h1-4,7-9,22H,5-6,19H2,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |
InChI 键 |
SBELSJCGRODFGD-UHFFFAOYSA-K |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)N)S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


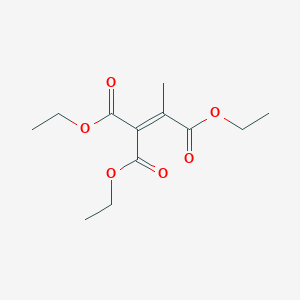
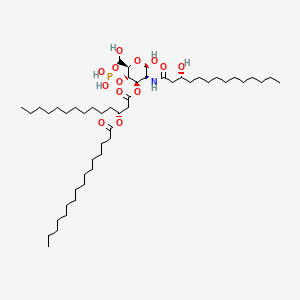

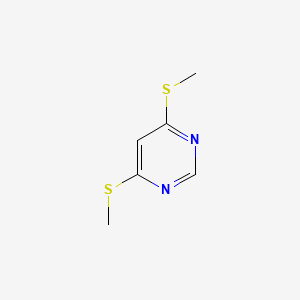
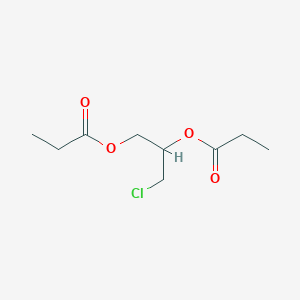
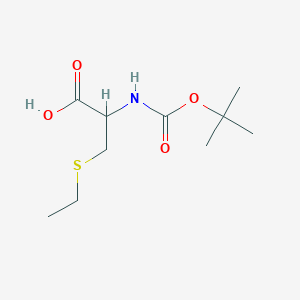
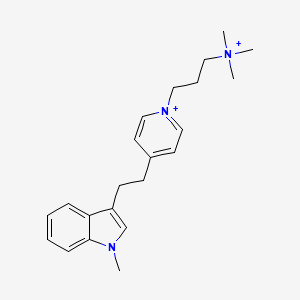

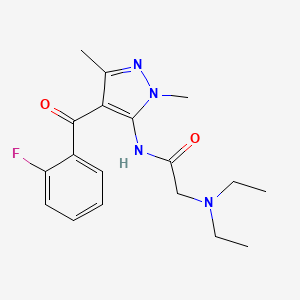
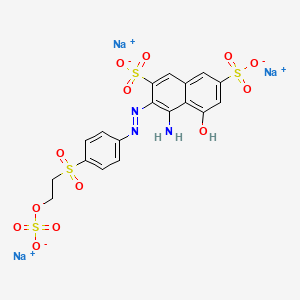
![(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide](/img/structure/B12806641.png)
